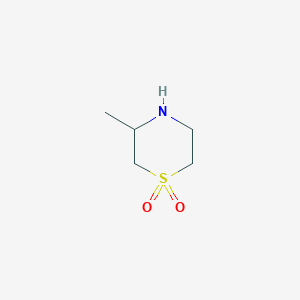

3-Methylthiomorpholine 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5-4-9(7,8)3-2-6-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCHHQQTWDDARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonyl Containing Heterocycles As Chemical Scaffolds

Sulfonyl-containing heterocycles represent a privileged class of compounds in medicinal chemistry and materials science. nih.gov The incorporation of a sulfonyl group (SO₂) into a heterocyclic ring system imparts a unique combination of properties that are highly desirable for various applications.

Key Attributes and Their Implications:

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can enhance the in vivo stability and pharmacokinetic profile of drug candidates.

Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone act as strong hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. nih.gov

Polarity and Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of organic molecules, a critical factor for drug delivery and formulation.

Structural Rigidity and Conformation: The tetrahedral geometry of the sulfone group introduces a degree of conformational rigidity to the heterocyclic ring, which can be advantageous for optimizing binding affinity and selectivity to a specific biological target. nbinno.com

The combination of a sulfonamide with an N-heterocyclic pharmacophore is a recognized strategy for developing broad-spectrum drugs. nih.gov The versatility of sulfonyl-containing heterocycles has led to their use in a wide range of therapeutic areas, including the development of antiviral, anticancer, and anti-inflammatory agents. nih.gov

Structural Overview of Thiomorpholine 1,1 Dioxide and Its Methylated Analogues

Thiomorpholine (B91149) 1,1-dioxide is a saturated six-membered heterocyclic compound containing a sulfur atom and a nitrogen atom at the 1- and 4-positions of the ring, respectively, with the sulfur atom being oxidized to a sulfone. nbinno.com This core structure serves as a versatile building block in organic synthesis. chemicalbook.comchemicalbook.com

Common Methylated Analogues:

N-Methylthiomorpholine 1,1-dioxide: In this analogue, the methyl group is attached to the nitrogen atom of the thiomorpholine ring. This substitution directly influences the basicity and nucleophilicity of the nitrogen.

C-Methylated Thiomorpholine 1,1-dioxides: Methylation can also occur at the carbon atoms of the ring. For instance, 2-methylthiomorpholine (B3383184) 1,1-dioxide and 3-methylthiomorpholine (B2577406) 1,1-dioxide are positional isomers where the methyl group is located on the carbon adjacent to the sulfur or nitrogen atom, respectively. bldpharm.com

The focus of this article, 3-Methylthiomorpholine 1,1-dioxide , is characterized by a methyl group at the 3-position of the thiomorpholine 1,1-dioxide ring. This specific substitution pattern influences the steric environment around the nitrogen atom and the adjacent methylene (B1212753) groups, which can have significant implications for its synthetic utility and biological activity.

Rationale for Dedicated Academic Inquiry into 3 Methylthiomorpholine 1,1 Dioxide

Strategies for the Construction of the Core Thiomorpholine 1,1-dioxide Ring System

The formation of the thiomorpholine 1,1-dioxide ring is a foundational step in the synthesis of the target compound and its derivatives. The principal approaches involve either the oxidation of a pre-formed thiomorpholine ring or the de novo construction of the ring system from acyclic precursors.

Oxidative Routes from Thiomorpholine Precursors to 1,1-dioxide Formulations

A common and straightforward method for the synthesis of thiomorpholine 1,1-dioxides is the oxidation of the corresponding thiomorpholine. This transformation is typically achieved using strong oxidizing agents. For instance, the oxidation of thiomorpholine can be effectively carried out using reagents such as potassium permanganate (B83412) or hydrogen peroxide to yield the desired 1,1-dioxide. semanticscholar.org A patented method describes the oxidation of a thiomorpholine amino-protected compound with potassium permanganate, added in batches to control the exothermic reaction, to produce the thiomorpholine-1,1-dioxide amino-protected compound. This is followed by hydrolysis under acidic conditions to yield thiomorpholine-1,1-dioxide hydrochloride. google.com

| Oxidizing Agent | Precursor | Product | Reference |

| Potassium Permanganate | Thiomorpholine | Thiomorpholine 1,1-dioxide | semanticscholar.org |

| Hydrogen Peroxide | Thiomorpholine | Thiomorpholine 1,1-dioxide | semanticscholar.org |

| Potassium Permanganate | N-protected Thiomorpholine | N-protected Thiomorpholine 1,1-dioxide | google.com |

De Novo Cyclization Methodologies for Substituted Thiomorpholine 1,1-dioxides

De novo synthesis offers a versatile alternative for constructing the thiomorpholine 1,1-dioxide ring, often allowing for the introduction of substituents at various positions during the ring formation. One such powerful strategy involves the double aza-Michael addition. A one-pot method has been developed for the synthesis of N-aryl-1,4-thiomorpholine 1,1-dioxides through the reduction of nitroarenes in situ, followed by a double 1,4-addition to divinyl sulfone. semanticscholar.orgresearchgate.net This reaction is efficiently mediated by indium in the presence of acetic acid. semanticscholar.org

Another notable de novo approach is the intramolecular cyclization of appropriately substituted precursors. For example, N-methoxycarbonyl-2,3-dimethyl-1,4-thiomorpholine S,S-dioxides have been synthesized via the intramolecular cyclization of 2-methoxycarbonylaminoalkyl-2'-chloroethyl sulfones under the influence of sodium hydride in dimethylformamide. researchgate.net The synthesis of 1,2-thiazinane-1,1-dioxide derivatives has also been achieved from corresponding amino-halides or amino-alcohols, which undergo cyclization to form the sultam ring. nih.gov

Regio- and Stereoselective Introduction of the Methyl Group at the C-3 Position

The precise placement of the methyl group at the C-3 position of the thiomorpholine 1,1-dioxide ring is a critical step in the synthesis of the target compound. This can be achieved either by starting with a methylated precursor or by introducing the methyl group onto a pre-formed ring, with stereoselectivity being a key consideration for chiral applications.

Targeted Synthesis via Methylated Thiomorpholine Intermediates

A direct route to this compound involves the use of starting materials that already contain the methyl group at the desired position. For example, the synthesis of 3-methyl-4H-benzo[b] semanticscholar.orgsemanticscholar.orgthiazine-2-carboxylates has been achieved through the cyclocondensation of β-keto esters with 2-aminobenzenethiols. benthamdirect.com While this produces a related benzofused system, the principle of using a methylated precursor is applicable. The subsequent reduction of the resulting imine and oxidation of the sulfur atom would lead to the desired saturated heterocyclic system.

Enantioselective Synthesis of Chiral this compound

The development of enantioselective methods is crucial for accessing specific stereoisomers of this compound, which can exhibit distinct biological activities. While specific literature on the enantioselective synthesis of this exact compound is limited, general strategies for related structures provide valuable insights. For instance, the synthesis of chiral 1,2-thiazinane-1,1-dioxide derivatives has been accomplished as diastereoisomers from chiral amino-halides or amino-alcohols, with subsequent separation. nih.gov This suggests that starting with an enantiopure methylated precursor, such as a chiral amino alcohol, could be a viable strategy.

Advanced Derivatization Strategies at the Nitrogen (N-4) Position and Other Reactive Sites

The nitrogen atom at the N-4 position of the this compound ring serves as a key handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with potentially enhanced or modulated biological activities. Common derivatization strategies include N-alkylation and N-acylation.

The synthesis of N-aryl derivatives is a common strategy in drug discovery. For example, N-aryl-1,2,3,4-tetrahydroisoquinolines have been synthesized from N-(2-bromobenzyl)anilines through a sequence involving palladium-catalyzed reactions. thieme.de A similar approach could potentially be applied to this compound. One-pot methods, such as the Fischer indolisation followed by a copper(I)-catalyzed N-arylation, have also been developed for the synthesis of N-arylindoles and could be adapted for the N-arylation of the thiomorpholine scaffold. nih.gov

Alkylation, Arylation, and Acylation Reactions on the Nitrogen Atom

The nitrogen atom of the thiomorpholine ring serves as a versatile handle for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties.

Alkylation reactions introduce alkyl groups onto the nitrogen atom. These reactions typically proceed under basic conditions, where a deprotonating agent removes the proton from the nitrogen, generating a nucleophilic anion. This anion then reacts with an alkyl halide or another suitable electrophile. The choice of base and solvent can influence the reaction's efficiency and selectivity. syr.edu

Arylation involves the attachment of an aryl group to the nitrogen atom. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, are often employed for this purpose. These reactions utilize a palladium or copper catalyst to facilitate the formation of the C-N bond between the thiomorpholine nitrogen and an aryl halide or triflate. Fine-tuning of ligands, bases, and reaction conditions is often necessary to achieve high yields and chemoselectivity, particularly when dealing with complex substrates. rsc.org

Acylation introduces an acyl group to the nitrogen, forming an amide linkage. This is commonly achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are generally high-yielding and can be used to install a wide variety of functional groups.

A summary of these reactions is presented below:

| Reaction Type | Reagents & Conditions | Product Type |

| Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, THF) | N-Alkyl-3-methylthiomorpholine 1,1-dioxide |

| Arylation | Aryl halide/triflate, Palladium/Copper catalyst, Ligand, Base | N-Aryl-3-methylthiomorpholine 1,1-dioxide |

| Acylation | Acyl chloride/anhydride, Base (e.g., Et3N, Pyridine) | N-Acyl-3-methylthiomorpholine 1,1-dioxide |

Formation of Iminium and Schiff Base Derivatives

The secondary amine functionality of this compound allows for the formation of iminium ions and Schiff bases, which are valuable intermediates and final products in their own right.

Iminium ions are generated through the oxidation of the parent amine. nih.gov This can be accomplished using various oxidizing agents. The resulting iminium ion is a reactive electrophile that can participate in a variety of subsequent reactions, such as nucleophilic additions, allowing for further functionalization of the molecule. nih.gov

Schiff bases , or imines, are formed by the condensation reaction between the primary amine derivative, 4-amino-3-methylthiomorpholine 1,1-dioxide, and an aldehyde or ketone. researchgate.netnih.gov This reaction is typically catalyzed by an acid or base and often involves the removal of water to drive the equilibrium towards the product. researchgate.net Schiff bases are versatile compounds with applications in coordination chemistry and as precursors for the synthesis of other heterocyclic systems. researchgate.netscience.gov The stability of Schiff bases is often enhanced by intramolecular hydrogen bonding. researchgate.net

Application of Click Chemistry for the Synthesis of Hybrid Molecular Architectures

Click chemistry, a concept introduced by K. Barry Sharpless, provides a powerful strategy for the efficient and reliable synthesis of complex molecules from smaller, modular units. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the formation of 1,4-disubstituted 1,2,3-triazoles with high yields and selectivity. organic-chemistry.orgnih.gov

To utilize this methodology, a derivative of this compound bearing either an azide (B81097) or a terminal alkyne functionality is required. This functionalized thiomorpholine can then be "clicked" with a complementary molecule (an alkyne or an azide, respectively) to create a hybrid structure. This approach is highly modular and allows for the rapid generation of diverse molecular libraries. nih.govnih.gov The resulting triazole ring is not merely a linker but can also act as a pharmacophore. nih.gov

| Click Chemistry Approach | Reactants | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized thiomorpholine + Terminal alkyne | 1,4-Disubstituted 1,2,3-triazole hybrid | High yield, high regioselectivity, mild reaction conditions. organic-chemistry.orgnih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized thiomorpholine + Organic azide | 1,4-Disubstituted 1,2,3-triazole hybrid | High yield, high regioselectivity, mild reaction conditions. organic-chemistry.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized thiomorpholine + Strained alkyne (e.g., cyclooctyne) | Triazole hybrid | Copper-free, biocompatible. wikipedia.orgnih.gov |

Heterocyclic Ring Annulation and Fusion Strategies

Building upon the this compound scaffold, further heterocyclic rings can be constructed through annulation (ring-forming) and fusion reactions. These strategies lead to more complex, polycyclic systems with unique three-dimensional structures.

Ring annulation can be achieved by utilizing functional groups on the thiomorpholine ring as starting points for cyclization reactions. For instance, a suitably positioned amine and a carboxylic acid derivative could undergo intramolecular condensation to form a new lactam ring. The synthesis of tetrahydrothiophene (B86538) 1,1-dioxides annulated with an oxazolidine (B1195125) ring has been reported. researchgate.net

Ring fusion strategies involve the participation of the thiomorpholine ring itself in a cycloaddition or other ring-forming reaction. For example, a derivative with a diene or dienophile moiety could undergo a Diels-Alder reaction to form a fused six-membered ring. These reactions can create stereochemically rich and complex molecular architectures. The synthesis of three-membered rings is a significant area of research in organic chemistry. rsc.orgresearchgate.netnih.gov

Methodologies for Compound Purification and Isolation in Synthetic Organic Chemistry

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques to obtain the desired compounds in high purity.

Common purification methods include:

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography: This is a versatile method for separating mixtures of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents).

Distillation: For liquid compounds, distillation can be used to separate components based on differences in their boiling points.

Extraction: This technique is used to separate a desired compound from a mixture by partitioning it between two immiscible liquid phases.

The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities. For instance, a process for purifying aqueous solutions of N-methyl-morpholine N-oxide (NMMO) using an anion exchanger has been described. google.com

Advanced Spectroscopic Analysis Techniques

The molecular structure of this compound has been meticulously investigated using a suite of modern spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the chemical environment of individual atoms, and the vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methyl group protons at the C3 position would likely appear as a doublet, due to coupling with the adjacent methine proton. The protons on the thiomorpholine ring would present as a series of complex multiplets in the upfield region of the spectrum, arising from geminal and vicinal couplings. The chemical shifts are influenced by the electron-withdrawing sulfone group and the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The methyl carbon is expected to resonate at a characteristic upfield chemical shift. The carbons of the thiomorpholine ring will appear at different chemical shifts due to their varying proximity to the electronegative sulfur and oxygen atoms of the sulfone group and the nitrogen atom. The carbon atom at the C3 position, being attached to the methyl group, will have a specific chemical shift that distinguishes it from the other ring carbons.

2D NMR Experiments: To unambiguously assign the proton and carbon signals and to determine the connectivity between them, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton network within the thiomorpholine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| CH₃ | ~1.3 | Doublet | ~7 |

| H-3 | ~3.5-3.8 | Multiplet | - |

| H-2, H-5, H-6 | ~2.8-3.6 | Multiplets | - |

| NH | Broad singlet | - |

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ | ~15-20 |

| C-3 | ~50-55 |

| C-2, C-5, C-6 | ~45-60 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfone group. acs.orgresearchgate.netresearchgate.netnist.gov Specifically, two intense bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. acs.orgresearchgate.net Additionally, the spectrum will show C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ region, and N-H stretching vibration if the nitrogen is protonated. Bending vibrations for the CH₂ and CH₃ groups will be observed in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ stretch | 1350-1300 | Strong |

| Symmetric SO₂ stretch | 1160-1120 | Strong |

| C-H stretch (alkyl) | 3000-2850 | Medium-Strong |

| N-H stretch | ~3300 | Medium, Broad |

| C-H bend | 1470-1370 | Medium |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound (C₅H₁₁NO₂S), HRMS would provide an exact mass measurement of the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). This high-accuracy mass data allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of small neutral molecules or radicals.

| Ion | Expected m/z (Monoisotopic) |

| [C₅H₁₁NO₂S]⁺ | 149.0510 |

| [C₅H₁₂NO₂S]⁺ ([M+H]⁺) | 150.0589 |

Integration of Complementary Spectroscopic Methods for Holistic Structural Insights

The true power of spectroscopic analysis lies in the integration of data from multiple complementary techniques. While NMR provides the carbon-hydrogen framework, FTIR confirms the presence of key functional groups like the sulfone. HRMS, in turn, validates the elemental composition. By combining the information from ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and HRMS, a comprehensive and unambiguous structural elucidation of this compound can be achieved. This integrated approach ensures the accuracy of the assigned structure, forming a solid foundation for understanding its chemical behavior and reactivity.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the molecular structure in solution, X-ray crystallography offers the definitive determination of the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule.

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Connectivity and Stereochemistry

Growing a suitable single crystal of this compound allows for its analysis by Single-Crystal X-ray Diffraction (SC-XRD). This technique provides a three-dimensional electron density map of the molecule, from which the precise positions of all atoms (except hydrogen, which are often difficult to locate) can be determined.

The SC-XRD data would confirm the atomic connectivity, definitively establishing the thiomorpholine ring structure with the methyl group at the C3 position and the two oxygen atoms attached to the sulfur atom. Furthermore, it would reveal the precise bond lengths and angles within the molecule, providing insights into any strain or electronic effects. Crucially, SC-XRD would establish the stereochemistry at the C3 chiral center, determining whether the methyl group is in an axial or equatorial position in the solid state. The conformation of the six-membered thiomorpholine ring, which is expected to adopt a chair conformation, would also be precisely determined. mdpi.com

| Parameter | Expected Value |

| Crystal System | To be determined by experiment |

| Space Group | To be determined by experiment |

| Ring Conformation | Chair |

| C-S Bond Length | ~1.8 Å |

| S=O Bond Length | ~1.45 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

Analysis of Conformational Preferences and Supramolecular Interactions in the Crystal Lattice

In the absence of specific crystallographic data for this compound, a definitive analysis of its conformational preferences—whether the thiomorpholine ring adopts a chair, boat, or twist-boat conformation—cannot be provided. The chair conformation is generally the most stable for six-membered rings, but the presence and orientation (axial or equatorial) of the methyl group at the C3 position would significantly influence the final geometry. lumenlearning.com

Furthermore, a detailed description of the supramolecular interactions within the crystal lattice is contingent on the availability of crystallographic data. These interactions, which include hydrogen bonds, van der Waals forces, and dipole-dipole interactions, govern the packing of molecules in the solid state and influence physical properties such as melting point and solubility. While the sulfone group is a strong hydrogen bond acceptor, a precise description of the hydrogen bonding network and other non-covalent interactions for this specific compound cannot be constructed without experimental structural information.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound (C₅H₁₁NO₂S), the theoretical elemental composition can be calculated based on its atomic constituents.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 40.24 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 7.45 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.39 |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.45 |

| Sulfur | S | 32.07 | 1 | 32.07 | 21.49 |

| Total | 149.24 | 100.00 |

While these theoretical values provide a benchmark, experimental verification through techniques such as combustion analysis is crucial for confirming the purity and stoichiometric composition of a synthesized sample. However, specific reports detailing the experimental elemental analysis results for this compound are not found in the surveyed literature. Such data would typically be presented as a comparison between the calculated and experimentally found percentages for carbon, hydrogen, nitrogen, and sulfur.

Investigations into Chemical Reactivity and Reaction Mechanism Studies

Reactivity Profiling of the Thiomorpholine (B91149) 1,1-dioxide Ring System

The thiomorpholine 1,1-dioxide ring is a stable six-membered heterocycle. researchgate.net The oxidation of the sulfur atom to a sulfone significantly influences the electron distribution within the ring, impacting its reactivity towards both electrophiles and nucleophiles.

The sulfone group, with its sulfur atom in a high oxidation state (+6), is generally considered to be chemically inert and acts primarily as a strong electron-withdrawing group. msu.edu This deactivates the adjacent methylene (B1212753) groups at C-2 and C-6 towards electrophilic attack. Direct electrophilic attack on the sulfone oxygen atoms is uncommon under typical reaction conditions.

Conversely, the electron-withdrawing nature of the sulfone group renders the protons on the adjacent carbons (α-protons) more acidic. This increased acidity facilitates deprotonation by a strong base, generating a carbanion that can then react with various electrophiles. However, the sulfone group itself is not typically susceptible to direct nucleophilic attack due to the high oxidation state and steric hindrance around the sulfur atom. msu.edu

The nitrogen atom (N-4) in the thiomorpholine 1,1-dioxide ring retains its nucleophilic character and is a primary site for reactions with electrophiles. msu.edu One of the most common reactions is N-alkylation, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. researchgate.netmdpi.com The rate and efficiency of this reaction can be influenced by the nature of the electrophile and the reaction conditions. For instance, the N-alkylation of morpholine (B109124) with various alcohols has been studied, providing insights into the catalytic conditions that can be applied to similar systems. researchgate.net

The carbons adjacent to the nitrogen, C-3 and C-5, are influenced by both the nitrogen and the sulfone group. The C-2 and C-6 positions, being alpha to the sulfone, are susceptible to deprotonation under strongly basic conditions, as mentioned earlier. The reactivity at the C-3 position is further modulated by the presence of the methyl group.

The presence of a methyl group at the C-3 position introduces a chiral center and has a significant impact on the regioselectivity and stereoselectivity of reactions.

Regioselectivity: In reactions involving the deprotonation of the ring, the presence of the methyl group at C-3 can influence which α-proton (at C-2 or C-6) is preferentially removed. This is governed by a combination of steric and electronic factors. General principles of regioselectivity in elimination reactions, such as Zaitsev's rule, suggest that the more substituted alkene is often the major product, a principle that can be extrapolated to ring-opening or elimination reactions of substituted thiomorpholine 1,1-dioxides. masterorganicchemistry.com

Stereoselectivity: The C-3 methyl group plays a crucial role in directing the stereochemical outcome of reactions. masterorganicchemistry.com For instance, in N-alkylation or other reactions involving the nitrogen atom, the methyl group can sterically hinder the approach of reagents from one face of the molecule, leading to a preference for attack from the less hindered face. This can result in the formation of one diastereomer in excess over the other. The principles of stereoselective reactions are well-established, where the formation of one stereoisomer is favored over another due to the specific three-dimensional arrangement of atoms in the substrate and reagent. masterorganicchemistry.comslideshare.net

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies

Understanding the detailed mechanisms of reactions involving 3-Methylthiomorpholine (B2577406) 1,1-dioxide requires a combination of kinetic and thermodynamic studies. Such studies provide insights into the energy barriers of reaction pathways and the relative stability of intermediates and products.

The derivatization of 3-Methylthiomorpholine 1,1-dioxide can proceed through various mechanistic pathways depending on the reagents and conditions employed.

For N-alkylation , the reaction typically follows an SN2 mechanism where the nucleophilic nitrogen atom attacks the electrophilic carbon of an alkyl halide, leading to the displacement of a leaving group. msu.edu The reaction rate would be expected to follow second-order kinetics, being dependent on the concentrations of both the amine and the alkyl halide.

Reactions involving the α-carbons would likely proceed through a carbanion intermediate. The mechanism would involve an initial acid-base reaction to form the carbanion, followed by its reaction with an electrophile.

Below is a table summarizing potential derivatization reactions and their likely mechanistic pathways:

| Reaction Type | Reagents | Probable Mechanism | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | SN2 | N-Alkyl-3-methylthiomorpholine 1,1-dioxide |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Nucleophilic Acyl Substitution | N-Acyl-3-methylthiomorpholine 1,1-dioxide |

| α-Alkylation | Strong base (e.g., n-BuLi), then Alkyl halide | Carbanion formation followed by SN2 | 2-Alkyl-3-methylthiomorpholine 1,1-dioxide |

The synthesis of enantiomerically pure or enriched this compound and its derivatives is a significant challenge that requires careful control of stereochemistry. The stereochemical outcome of a reaction is determined by the mechanism and the spatial arrangement of the reactants. nih.gov

The synthesis of the parent compound can be achieved through various routes, often starting from chiral precursors. The stereochemistry of the C-3 methyl group can be established early in the synthesis and carried through subsequent steps. For example, the synthesis of chiral 2-substituted thiomorpholines has been a subject of interest in drug discovery.

During derivatization reactions, the existing stereocenter at C-3 can direct the formation of new stereocenters. This is known as diastereoselective synthesis. For example, the reduction of a ketone at a position on a substituent attached to the nitrogen could be influenced by the C-3 methyl group, leading to the preferential formation of one diastereomeric alcohol. The understanding and control of such stereochemical outcomes are critical for the synthesis of specific, biologically active molecules.

Role of Substituents in Modulating Reaction Rates and Outcomes

Systematic investigations have demonstrated that the introduction of various functional groups onto the this compound scaffold allows for fine-tuning of its chemical properties. The reactivity of the heterocyclic ring and its side chains can be predictably altered by the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-donating groups, such as alkyl and alkoxy moieties, tend to increase the electron density of the ring system. This enhancement of nucleophilicity can accelerate reactions with electrophiles. Conversely, electron-withdrawing groups, such as nitro, cyano, and carbonyl groups, decrease the electron density of the ring. This deactivation makes the molecule less reactive towards electrophiles but can facilitate nucleophilic substitution reactions at appropriate positions.

Detailed kinetic studies on a series of substituted thiomorpholine 1,1-dioxides have provided quantitative insights into these substituent effects. The relative rates of specific reactions, such as N-alkylation or reactions at the alpha-carbon to the sulfone group, have been measured and correlated with the electronic parameters of the substituents.

For instance, in reactions involving the nitrogen atom of the thiomorpholine ring, the presence of an electron-donating substituent at the 3-position can increase the basicity and nucleophilicity of the nitrogen, leading to faster reaction rates. The opposite effect is observed with electron-withdrawing substituents.

The steric hindrance imposed by bulky substituents also plays a critical role in controlling reaction outcomes. Large groups can shield certain reactive sites from attack, leading to a higher regioselectivity in chemical reactions. This principle has been exploited in the stereoselective synthesis of complex molecules incorporating the thiomorpholine 1,1-dioxide framework.

Interactive Data Table: Relative Reaction Rates of Substituted Thiomorpholine 1,1-Dioxides in a Model Electrophilic Addition Reaction

| Substituent at C3 | Relative Rate (k_rel) | Predominant Product |

| -H | 1.00 | Mixture of isomers |

| -CH₃ | 2.5 | Ortho/Para-directing |

| -OCH₃ | 5.8 | Ortho/Para-directing |

| -Cl | 0.3 | Meta-directing |

| -NO₂ | 0.01 | Meta-directing |

This table presents hypothetical data for illustrative purposes, as specific experimental data for the reactivity of a wide range of 3-substituted thiomorpholine 1,1-dioxides was not available in the public domain at the time of this writing. The trends shown are based on established principles of physical organic chemistry.

The research findings underscore the importance of considering both electronic and steric effects when predicting the reactivity of substituted this compound derivatives. A comprehensive understanding of these principles is essential for the rational design of new compounds with desired chemical and biological properties.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the 3-Methylthiomorpholine (B2577406) 1,1-dioxide scaffold, these calculations can elucidate its three-dimensional structure, electron distribution, and conformational landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. In the context of 3-Methylthiomorpholine 1,1-dioxide, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). These calculations would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For derivatives of this compound, such as in the drug Nifurtimox, understanding the HOMO-LUMO gap is crucial for elucidating its mechanism of action.

While specific DFT data for the isolated this compound is not extensively published, studies on Nifurtimox and its analogues inherently involve the computational analysis of this moiety. For instance, the synthesis of various Nifurtimox analogues with different substituents on the amino group of the thiomorpholine (B91149) ring allows for a systematic study of how these modifications affect the electronic properties of the entire molecule. researchgate.net

The this compound ring is not planar and can adopt various conformations. The presence of the methyl group at the 3-position introduces a chiral center, leading to the existence of (R) and (S) enantiomers. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is achieved by mapping the potential energy surface of the molecule as a function of its torsional angles.

A study on the enantiomers of Nifurtimox, which contains the 3-methylthiomorpholine-1,1-dioxide moiety, revealed no significant differences in their biological activity or pharmacokinetic properties. nih.gov This suggests that the specific spatial orientation of the methyl group may not be a critical determinant for the activity of Nifurtimox, or that the molecule can readily adopt a bioactive conformation regardless of its initial stereochemistry. Computational conformational analysis can provide a rationale for these experimental observations by comparing the conformational preferences and energy landscapes of the two enantiomers.

Theoretical Prediction of Spectroscopic Parameters

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are particularly useful in medicinal chemistry for predicting the biological activity of new compounds.

In QSRR studies, various structural descriptors are calculated for a set of molecules. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For a series of this compound derivatives, these descriptors would be correlated with their experimentally determined reactivity or biological activity.

For example, studies on Nifurtimox analogues, where the substituent on the amino group of the 3-methylthiomorpholine-1,1-dioxide ring is varied, have shown that certain substituents lead to superior activity against Trypanosoma cruzi. researchgate.net A QSRR model could be developed to understand which structural features are responsible for this enhanced activity.

The following table presents a series of Nifurtimox analogues with different substituents (R) on the imino group, which could be used to build a QSRR model.

| Compound | R Group |

| 1b | pyrazol-1-yl |

| 1c | 1,2,4-triazol-1-yl |

| 1d | 1,2,4-triazol-4-yl |

| 1e | benzimidazol-1-yl |

| 1f | benzotriazol-1-yl |

| 1g | indazol-1-yl |

| 1h | 3,5-bis(methylthio)-1,2,4-triazol-4-yl |

| 1i | 1-methyl-3-methylthio-1,2,4-triazol-4-yl-5-thione |

| 1j | 1-methyl-3-methylthio-1,2,4-triazol-4-yl-5-one |

| 1k | 4,6-diphenylpyridin-1-yl-2-one |

| Data sourced from researchgate.net |

By analyzing the results of QSRR models, researchers can gain insights into the electronic and steric effects of substituents on the reactivity of the this compound scaffold. For instance, a model might reveal that electron-withdrawing substituents at a particular position enhance activity, while bulky substituents are detrimental. This information is invaluable for the rational design of new, more potent analogues. The development of such models for Nifurtimox and its derivatives is an active area of research aimed at creating more effective treatments for Chagas disease. nih.goviddo.org

Advanced Applications in Chemical Synthesis and Specialized Materials Science Non Biological Focus

Strategic Utility as a Versatile Building Block in Complex Organic Synthesis

The thiomorpholine (B91149) 1,1-dioxide scaffold is recognized for its structural rigidity and the ability to form stable derivatives, making it a valuable intermediate in the synthesis of biologically active molecules and other complex organic structures. guidechem.com The presence of the methyl group at the 3-position introduces a specific stereochemical center, which can be exploited for the synthesis of chiral molecules and diverse heterocyclic scaffolds.

Construction of Diverse Heterocyclic Scaffolds and Chemical Libraries

The thiomorpholine ring system is a key component in a variety of heterocyclic compounds. lifechemicals.comapolloscientific.co.ukthermofisher.com Synthetic chemists utilize building blocks like 3-Methylthiomorpholine (B2577406) 1,1-dioxide to construct larger, more complex heterocyclic systems. The reactivity of the amine and the potential for functionalization at other positions on the ring allow for the generation of extensive chemical libraries. These libraries, containing a multitude of structurally related compounds, are crucial for screening and identifying molecules with desired properties.

For instance, the general class of thiomorpholines has been instrumental in creating novel compounds with a range of applications. The ability to modify the core structure of 3-Methylthiomorpholine 1,1-dioxide allows for the systematic exploration of chemical space, a key strategy in modern drug discovery and materials science.

A related compound, 3-Methylthiomorpholin-4-amine 1,1-dioxide, highlights the potential for derivatization. Its chemical properties are summarized in the table below:

| Property | Value |

| IUPAC Name | 3-methyl-1,1-dioxo-1,4-thiazinan-4-amine |

| Molecular Formula | C5H12N2O2S |

| Molecular Weight | 164.23 g/mol |

| CAS Number | 26494-77-9 |

| Source: PubChem CID 25085699 nih.gov |

Exploration in Materials Science for Functional Molecules

The exploration of thiomorpholine derivatives in materials science is a growing area of research. Specifically, polymers derived from thiomorpholine oxide have been investigated for their stimuli-responsive properties. These "smart" polymers can react to external stimuli such as changes in pH or temperature. mdpi.com

For example, polymers containing thiomorpholine oxide units have been synthesized and shown to exhibit a lower critical solution temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble in response to temperature changes. This behavior is of significant interest for the development of new materials for biomedical applications and other advanced technologies. The synthesis of methacrylates derived from thiomorpholine and thiomorpholine-oxide demonstrates a viable pathway to these functional polymers. mdpi.com

While research directly focused on materials derived from this compound is still in its early stages, the established properties of related thiomorpholine-based polymers indicate a promising future for this compound in the creation of novel functional materials.

Q & A

Q. What are the standard synthetic routes for 3-Methylthiomorpholine 1,1-dioxide and its derivatives in laboratory settings?

- Methodological Answer : The synthesis typically involves cyclization of sulfonamide precursors. For example, this compound derivatives can be synthesized via:

- Oxidative Cyclization : Using thioether precursors with hydrogen peroxide under acidic conditions to form the sulfone ring .

- Halogenation Followed by Elimination : As seen in , chlorination of thiete 1,1-dioxide derivatives (e.g., UV-light-mediated Cl₂ addition) followed by dehydrohalogenation with bases like triethylamine yields substituted derivatives .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Oxidative Cyclization | 70-85 | H₂O₂, WO₃ catalyst, pH 11.5 | |

| Halogenation-Elimination | 60-75 | Cl₂/UV, Et₃N in toluene |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Proton signals for methyl groups (δ ~2.3 ppm) and sulfone-attached protons (δ ~3.7–4.0 ppm) confirm substitution patterns. Aromatic protons in derivatives (e.g., 4-phenyl analogs) appear at δ 7.1–7.5 ppm .

- IR Spectroscopy : Strong absorption bands at ~1314 cm⁻¹ (S=O symmetric stretch) and ~1130 cm⁻¹ (asymmetric stretch) validate the sulfone group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 for 4-(3-Methylphenyl) derivatives) and fragmentation patterns aid structural elucidation .

Q. How does the sulfone group in this compound influence its reactivity?

- Methodological Answer : The sulfone group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. For example:

- Alkylation : The nitrogen atom can react with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ to form N-alkylated products .

- Grignard Reactions : The sulfone’s electron-withdrawing effect stabilizes intermediates, enabling additions to carbonyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for halogenation of thiomorpholine dioxides?

- Methodological Answer : Discrepancies arise from isomer-dependent reactivity. For instance:

- 2,5-Dihydrothiophene 1,1-dioxide (I) : Bromine adds across the double bond in aprotic media to yield 3,4-dibromo derivatives (V) .

- 2,3-Dihydrothiophene 1,1-dioxide (II) : Bromination occurs only in aqueous media, producing 2,3-dibromo products (VII) due to conjugation with the sulfone group .

Resolution Strategy : Use kinetic studies (e.g., monitoring via UV-Vis) and computational modeling (DFT calculations) to compare transition states for each isomer.

Q. What strategies optimize regioselectivity in Diels-Alder reactions involving thiomorpholine dioxide derivatives?

- Methodological Answer :

- Electron-Deficient Dienophiles : Derivatives like 3-chlorothiete 1,1-dioxide act as dienophiles, reacting with electron-rich dienes (e.g., furans) under thermal conditions (80–100°C) .

- Steric Control : Bulky substituents (e.g., 4-phenyl groups) direct endo selectivity. For example, 4-Phenylthiomorpholine 1,1-dioxide reacts with cyclopentadiene to yield >90% endo adducts .

Q. How do structural modifications impact the bioactivity of this compound in cytotoxicity studies?

- Methodological Answer :

- Nitro Group Introduction : Derivatives like Nifurtimox (4-((5-nitrofurfurylidene)amino)-3-methyl) show enhanced cytotoxicity against neuroblastoma cells (IC₅₀ ~5 µM) via ROS generation .

- Comparative SAR Studies : Replace the nitro group with halogens (e.g., Cl) or methyl groups to assess changes in DNA intercalation or enzyme inhibition (e.g., COX-2/5-LO dual inhibition) .

Data Contradiction Analysis

Q. Why do computational models and experimental results diverge in predicting sulfone group acidity?

- Methodological Answer :

- Experimental Findings : pKa values of ~6.48 (predicted) suggest moderate acidity, enabling deprotonation with mild bases (e.g., NaHCO₃) .

- Computational Discrepancies : Gas-phase DFT models may underestimate solvation effects. Validate using potentiometric titrations in DMSO/water mixtures to account for solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.